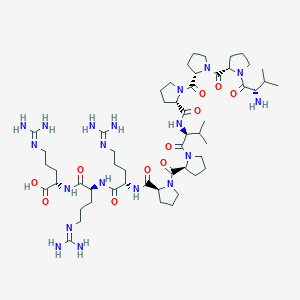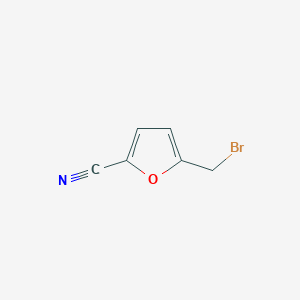
5-(Bromomethyl)furan-2-carbonitrile
概要
説明
5-(Bromomethyl)furan-2-carbonitrile is a compound that is part of a broader class of furan derivatives. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of furan derivatives, such as 5-(bromomethylene)furan-2(5H)-ones, can be achieved starting from commercially available maleic anhydrides. A key step in the synthesis involves a debrominative decarboxylation or a bromodecarboxylation reaction . Another approach for synthesizing related compounds involves the Diels-Alder reaction followed by the Wittig reaction, and subsequent bromodecarboxylation, where bromine is generated in-situ from lithium bromide and sodium periodate .
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as a heteroatom. The presence of substituents such as bromomethyl and carbonitrile groups can significantly influence the reactivity and physical properties of these molecules.
Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions. For instance, they can interfere with microbial communication and biofilm formation, as investigated in the case of Staphylococcus epidermidis . Additionally, cyanation reactions of bromomethyl furans can yield a range of products, including unusual substitution products due to the reactivity of the activated methylene group . Furthermore, furan derivatives can react with primary amines to afford amino-derivatives through cine-substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. For example, the synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block results in materials with specific molecular weights and physical properties, which are affected by the number of methylene units in the dicarboxylic segments . The radiochemical purity and specific activity of labelled furanones, such as those used in quorum sensing inhibition studies, are also critical properties that are carefully characterized .
科学的研究の応用
1. Electrochemical and Spectroelectrochemical Properties
5-(Bromomethyl)furan-2-carbonitrile derivatives have been studied for their electrochemical and spectroelectrochemical properties. For instance, new 2,5-di(thiophen-2-yl)furan-3-carbonitriles have been synthesized and their copolymers with EDOT investigated for potential electrochromic device (ECD) applications. These materials show distinct electrochromic properties, stability, fast response time, and good optical contrast, making them candidates for ECD applications (Abaci, Ustalar, Yılmaz, & Guney, 2016).
2. Synthesis of Bisphosphorylated Furans
Another application involves the synthesis of 2-substituted 3,4-bis(diethoxyphosphorylmethyl)furans. Bromination of specific furan-carbonitriles followed by phosphorylation via the Arbuzov reaction yields these furans. This synthesis plays a role in the development of bisphosphorylated 2-furoic acid and its derivatives (Pevzner, 2015).
3. Synthesis of Organic Compounds
The compound also contributes to the synthesis of various organic compounds such as 3-amino-thieno[2,3-b]furans and 3-amino-thieno[3,2-b]furans, derived from reactions involving 2-hydroxy-thiophene-3-carbonitriles and α-bromocarbonyl compounds. These syntheses are critical for exploring new organic structures and their potential applications (Gewald & Bellmann, 1983).
4. Preparation of Biobased Polyesters
5-(Bromomethyl)furan-2-carbonitrile derivatives are also used in enzymatic polymerization to create novel biobased polyesters. These materials are synthesized using diacid ethyl esters and have applications in the development of sustainable materials (Jiang, Woortman, van Ekenstein, Petrović, & Loos, 2014).
5. Photochemical Studies
The compound is involved in photochemical studies. For example, primary photoproducts of furan-2-carbonitrile have been investigated to understand the intermediate species in photochemical reactions (Hiraoka, 1971).
6. Synthesis of Novel Antiprotozoal Agents
Its derivatives have been utilized in the synthesis of novel dicationic imidazo[1,2-a]pyridines, which show promising antiprotozoal activity. These compounds have been synthesized through a series of reactions starting with bromination of 2-acetylfuran (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Safety And Hazards
将来の方向性
Furan compounds, including 5-(Bromomethyl)furan-2-carbonitrile, have potential applications in various fields. For instance, they can be economically synthesized from biomass via furan platform chemicals (FPCs), offering a sustainable alternative to traditional resources such as crude oil . This represents a significant shift in the chemical industry towards more environmentally friendly practices .
特性
IUPAC Name |
5-(bromomethyl)furan-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-3-5-1-2-6(4-8)9-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWXGDBFGWSFSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C#N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)furan-2-carbonitrile | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

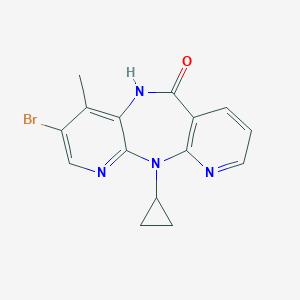
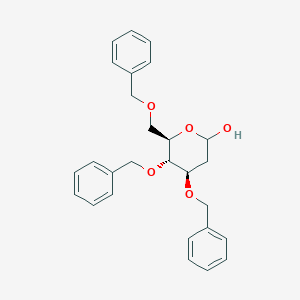
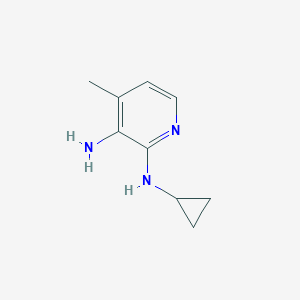

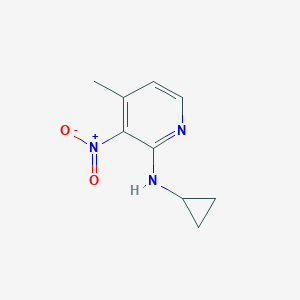
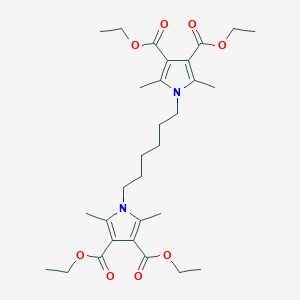
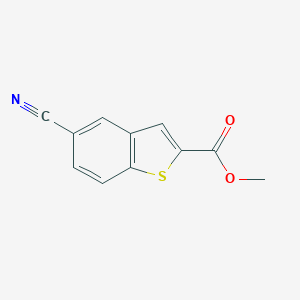
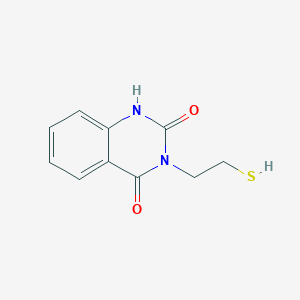
![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)
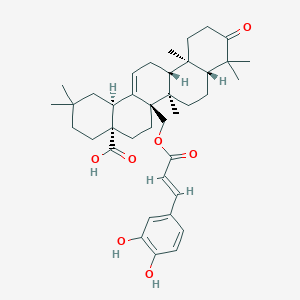
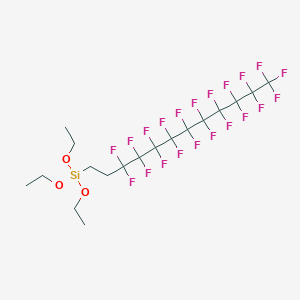
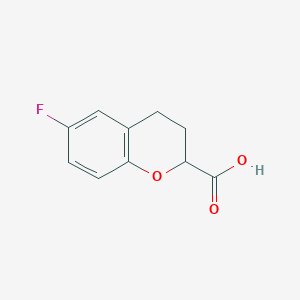
![methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate](/img/structure/B142023.png)
